molecular formula C20H18BrN3O2S B2955421 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899759-57-0

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2955421
CAS No.: 899759-57-0
M. Wt: 444.35
InChI Key: QXMDWVVLJULKCP-UHFFFAOYSA-N
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Description

2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule featuring a pyrazinone core (3-oxo-3,4-dihydropyrazin-2-yl) substituted with a 4-bromophenyl group. A thioether linkage connects this heterocycle to an acetamide moiety, which is further functionalized with a phenethylamine group.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c21-16-6-8-17(9-7-16)24-13-12-23-19(20(24)26)27-14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMDWVVLJULKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest significant biological activity. This article reviews the current understanding of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN3O2SC_{19}H_{18}BrN_3O_2S, with a molecular weight of approximately 444.35 g/mol. The compound features a dihydropyrazinone ring structure, which is known to influence its pharmacological properties.

Biological Activity Overview

Research indicates that This compound exhibits various biological activities, particularly in the realm of pain management and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Analgesic and Anti-inflammatory Activities

Recent studies have highlighted the analgesic potential of related compounds within the same structural class. For instance, derivatives of oxazolones have shown significant inhibition of the COX-2 enzyme, which is a key target in pain and inflammation management. The following table summarizes findings from relevant studies:

Compound NameActivityIC50 (μM)Reference
CelecoxibCOX-2 Inhibition0.05
4-(3,5-Dimethoxybenzylidene)-oxazol-5(4H)-oneAnti-inflammatory0.024
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(phenethyl)acetamidePotential analgesic activity (under investigation)N/ACurrent Study

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways. The presence of the bromophenyl group is believed to enhance binding affinity to these targets, potentially leading to improved therapeutic efficacy.

Case Studies

  • Acute Toxicity Assessment : A study conducted on similar compounds assessed acute toxicity using the OECD guidelines. The results indicated low toxicity levels, suggesting that derivatives containing the thioacetamide moiety may be safe for further development in analgesic applications .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound against COX enzymes and other related biological targets. These studies provide insights into how structural modifications might enhance or diminish biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights Purity Notable Properties
Target Compound: 2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide Likely C20H19BrN3O2S* ~453.3 Pyrazinone, bromophenyl, phenethyl, thioether Not explicitly detailed; inferred from N/A High lipophilicity (phenethyl group)
2-((4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide C19H16BrN3O3S 446.3 Pyrazinone, bromophenyl, methoxyphenyl Coupling of bromophenylacetic acid derivatives N/A Smiles: COc1ccc(NC(=O)CSc2nccn...)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide C19H14BrN5S 424.3 Triazinoindole, bromophenyl Acid-amine coupling 95% Potential kinase inhibition
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide C12H10BrN3O 308.1 Pyrazine, bromophenyl EDC-mediated coupling N/A Dihedral angle: 54.6°; S(6) H-bond
2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Variable Variable Quinazolinone, thioether Alkylation of thiol with α-haloacetamides N/A Broad-spectrum antimicrobial activity

*Inferred molecular formula based on structural analogy to .

Key Observations

The pyrazinone core differentiates it from triazinoindole and quinazolinone systems, which may influence electronic properties and binding selectivity.

Synthetic Methodologies: The synthesis of the target compound likely involves coupling a bromophenyl-substituted pyrazinone-thioacetic acid with phenethylamine, analogous to methods in . In contrast, employs alkylation of thiol intermediates with α-haloacetamides, a strategy adaptable to the target compound’s thioether formation.

Physicochemical Properties :

  • The bromine atom in the target compound and analogs may facilitate halogen bonding, a critical interaction in protein-ligand recognition.
  • The dihedral angle between aromatic rings in (54.6°) suggests moderate conjugation disruption, which could influence crystallinity and solubility.

Biological Relevance :

  • While highlights compounds with >95% purity for hit identification, the target compound’s phenethyl group may improve pharmacokinetic profiles compared to smaller substituents (e.g., methoxyphenyl in ).

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